molecular formula C14H7ClFN3S3 B2923957 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine CAS No. 862974-65-0

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine

Cat. No. B2923957
CAS RN: 862974-65-0
M. Wt: 367.86
InChI Key: LAHKACHHQPQUDO-UHFFFAOYSA-N
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Description

The compound “(5-Chlorothiophen-2-yl)methanamine hydrochloride” has a CAS Number of 548772-41-4 and a molecular weight of 184.09 . Another related compound, “(5-Chlorothiophen-2-yl)methanamine”, has a CAS Number of 214759-22-5 and a molecular weight of 147.63 .


Molecular Structure Analysis

The InChI Code for “(5-Chlorothiophen-2-yl)methanamine hydrochloride” is 1S/C5H6ClNS.ClH/c6-5-2-1-4 (3-7)8-5;/h1-2H,3,7H2;1H . For “(5-Chlorothiophen-2-yl)methanamine”, the InChI Code is 1S/C5H6ClNS/c6-5-2-1-4 (3-7)8-5/h1-2H,3,7H2 .


Chemical Reactions Analysis

There’s a study on the synthesis of some Schiff bases and their potential as antimicrobial agents . The compounds were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines.


Physical And Chemical Properties Analysis

“(5-Chlorothiophen-2-yl)methanamine hydrochloride” is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8C . On the other hand, “(5-Chlorothiophen-2-yl)methanamine” is a liquid and should be stored in a dark place, in an inert atmosphere, under -20C .

Scientific Research Applications

Safety and Hazards

For “(5-Chlorothiophen-2-yl)methanamine hydrochloride”, the safety information includes hazard statements H302;H315;H319;H332;H335 and precautionary statements P280;P305+P351+P338 . For “(5-Chlorothiophen-2-yl)methanamine”, the hazard statements are H302;H315;H319;H335 and the precautionary statements are P261;P305+P351+P338 .

Mechanism of Action

Target of Action

The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. The compound has been shown to be a potent inhibitor of COX-2 .

Mode of Action

The compound interacts with its targets (COX-1, COX-2, and 5-LOX enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to an anti-inflammatory effect .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the COX-1, COX-2, and 5-LOX enzymes, it disrupts the synthesis of pro-inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.

Pharmacokinetics

The compound’s effectiveness in in vivo studies suggests it has suitable bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in inflammation. In in vivo studies, the compound has shown potent analgesic and anti-inflammatory effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability . .

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFN3S3/c15-11-5-4-9(21-11)8-6-20-13(17-8)19-14-18-12-7(16)2-1-3-10(12)22-14/h1-6H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHKACHHQPQUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine

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